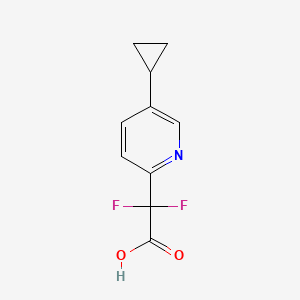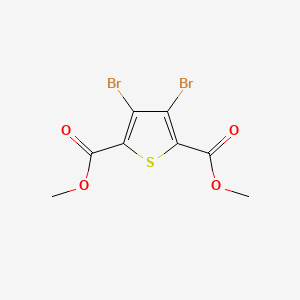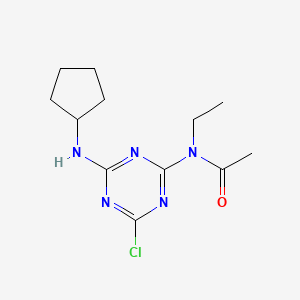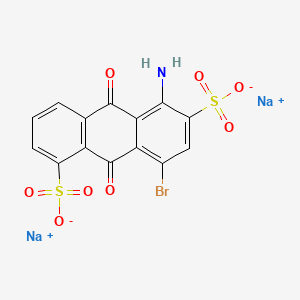
2,2'-Dimethyl-1,1'-bianthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dimethyl-1,1’-bianthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by two anthracene units connected at the 1-position, with methyl groups attached at the 2,2’-positions. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dimethyl-1,1’-bianthracene typically involves the coupling of 1-chloro-2-methylanthraquinone in the presence of a copper catalyst. The reaction is carried out in an aprotic organic solvent such as 1,3-dimethyl-2-imidazolone at temperatures between 180-200°C for 9-11 hours. The crude product is then purified by washing with water and treating with a hydrochloric acid solution containing sodium chlorate .
Industrial Production Methods: Industrial production of 2,2’-Dimethyl-1,1’-bianthracene follows similar synthetic routes but on a larger scale. The use of high-boiling point, strong polar aprotic solvents helps in improving the yield and purity of the product. The final product is obtained after multiple purification steps to ensure high quality .
化学反応の分析
Types of Reactions: 2,2’-Dimethyl-1,1’-bianthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone forms back to the original hydrocarbon.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene rings
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under controlled conditions
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Restored hydrocarbon forms.
Substitution: Various substituted anthracene derivatives
科学的研究の応用
2,2’-Dimethyl-1,1’-bianthracene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
作用機序
The mechanism of action of 2,2’-Dimethyl-1,1’-bianthracene involves its interaction with various molecular targets and pathways:
Photophysical Properties: The compound’s extended aromatic system allows it to absorb and emit light efficiently, making it useful in optoelectronic applications.
Biological Interactions: The compound can interact with cellular components, potentially leading to antimicrobial and anti-inflammatory effects
類似化合物との比較
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
Anthraquinone Derivatives: Possess similar photophysical properties and are used in various industrial applications.
1,1’-Binaphthalene Derivatives: Share structural similarities and are used in chiral synthesis and as ligands in asymmetric catalysis .
Uniqueness: 2,2’-Dimethyl-1,1’-bianthracene stands out due to its unique combination of photophysical properties and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
特性
CAS番号 |
62817-78-1 |
|---|---|
分子式 |
C30H22 |
分子量 |
382.5 g/mol |
IUPAC名 |
2-methyl-1-(2-methylanthracen-1-yl)anthracene |
InChI |
InChI=1S/C30H22/c1-19-11-13-25-15-21-7-3-5-9-23(21)17-27(25)29(19)30-20(2)12-14-26-16-22-8-4-6-10-24(22)18-28(26)30/h3-18H,1-2H3 |
InChIキー |
DVQSMPCWQPXQBE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC3=CC=CC=C3C=C2C=C1)C4=C(C=CC5=CC6=CC=CC=C6C=C54)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


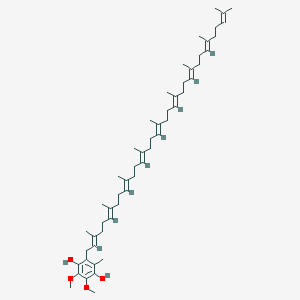

![(4aS,7S,7aS)-tert-butyl7-hydroxyhexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B13142066.png)


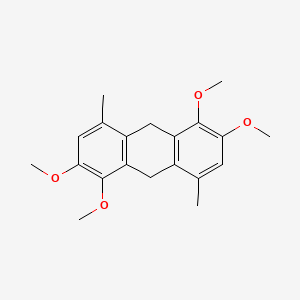
![3-(5-Bromothiophen-2-yl)-2,5-dioctyl-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13142080.png)



